Cas no 1246891-69-9 (2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine)

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine structure
1246891-69-9 structure
Product Name:2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
CAS No:1246891-69-9
MF:C11H11N3O
MW:201.224541902542
CID:842816
PubChem ID:49782137
Update Time:2025-07-21

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
    • 2-pyridin-2-yl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine
    • 2-pyridin-2-yl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
    • Oxazolo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2-(2-pyridinyl)-
    • 2-(Pyridin-2-yl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine
    • DB-347319
    • 2-pyridin-2-yl-4,5,6,7-tetrahydro-oxazolo[4,5-c]-pyridine
    • SCHEMBL504290
    • ZJHPSDHKTMCYBV-UHFFFAOYSA-N
    • 1246891-69-9
    • DTXSID50678531
    • Inchi: 1S/C11H11N3O/c1-2-5-13-8(3-1)11-14-9-7-12-6-4-10(9)15-11/h1-3,5,12H,4,6-7H2
    • InChI Key: ZJHPSDHKTMCYBV-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CN=2)=NC2CNCCC1=2

Computed Properties

  • Exact Mass: 201.090211983g/mol
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 51Ų

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029181985-1g
2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
1246891-69-9 95%
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$634.28 2023-09-03
Chemenu
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2-(pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
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Additional information on 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Introduction to 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS No. 1246891-69-9)

2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1246891-69-9, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolopyridine class, a scaffold that has been widely explored for its potential biological activities. The presence of multiple nitrogen-containing rings in its structure imparts unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The core structure of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine consists of a fused oxazole ring connected to a pyridine ring via a tetrahydropyridine bridge. This arrangement creates a rigid framework with potential for diverse interactions with biological targets. The pyridin-2-yl substituent at the 2-position of the tetrahydropyridine ring is particularly noteworthy, as it introduces a hydrogen bond donor capability and enhances the compound's solubility in polar solvents. These features are critical for its pharmacokinetic profile and potential therapeutic applications.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their pharmacological properties. Among these, oxazolopyridines have emerged as a privileged scaffold due to their ability to modulate various biological pathways. The tetrahydrooxazolo[4,5-c]pyridine core in 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine has been investigated for its potential role in inhibiting enzymes and receptors involved in inflammatory and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit significant anti-inflammatory and neuroprotective effects, making it a valuable candidate for further development.

The synthesis of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the pyridinyl group necessitates careful selection of coupling reagents and catalysts to avoid unwanted side reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline the process and improve efficiency. These methodologies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.

One of the most compelling aspects of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is its potential as a lead compound for drug development. The structural features of this molecule allow it to interact with multiple targets simultaneously, which is often desirable in the design of multifunctional therapeutics. Current research is focused on identifying specific binding sites on proteins and enzymes relevant to diseases such as cancer and Alzheimer's disease. By modulating these interactions, 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine may offer a novel approach to treating these conditions.

The pharmacokinetic properties of 2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine are also under investigation to optimize its therapeutic potential. Studies have shown that the presence of the tetrahydropyridine ring enhances metabolic stability while maintaining good bioavailability. This balance is crucial for ensuring that the compound reaches its target sites in sufficient concentrations to exert its desired effects. Additionally, researchers are exploring ways to improve its solubility and permeability through structural modifications, which could further enhance its efficacy.

In conclusion,2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS No.1246891—69—9) represents a significant advancement in the field of medicinal chemistry.Its unique structure and promising biological activities make it an attractive candidate for further development.As research continues,this compound holds great potential for contributing to the treatment of various diseases,particularly those involving inflammation and neurodegeneration.The ongoing studies into its synthesis,pharmacokinetics,and therapeutic applications underscore its importance as a valuable asset in modern drug discovery efforts.

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